
Tenovin 6 Hydrochloride
概要
説明
ザノテロンは、化学名(5α,17α)-1'-メチルスルホニル-1'-H-プレグン-20-イノ[3,2-c]ピラゾール-17-オールとしても知られており、ステロイド系抗アンドロゲンです。 当初は良性前立腺肥大症の治療のために開発されましたが、臨床試験で十分な有効性が得られず、容認できない副作用が観察されたため、市販されることはありませんでした .
2. 製法
ザノテロンは、5α-ジヒドロエチステロン(5α-ジヒドロ-17α-エチニルテストステロン)から合成されます . 合成経路は、メチルスルホニル基の導入やピラゾール環の形成など、いくつかの段階を伴います。 特定の反応条件や工業的製造方法は、入手可能な文献にはあまり記載されていません。
3. 化学反応解析
ザノテロンは、以下を含む様々な化学反応を起こします。
還元: 酸化と同様に、還元反応が起こり得ますが、具体的な詳細は不明です。
置換: ザノテロンは、特にメチルスルホニル基を含む置換反応を起こす可能性があります。
これらの反応における一般的な試薬や条件については、文献にはあまり詳しく記載されていません。 これらの反応によって生成される主要な生成物は、使用される特定の試薬や条件によって異なります。
4. 科学研究への応用
ザノテロンは、主に良性前立腺肥大症や前立腺癌の治療における可能性について調査されてきました アンドロゲン受容体拮抗薬として、抗腫瘍活性を示すことが示されていますが、有効性と副作用が限定的であるため、臨床現場での使用は制限されています。
準備方法
Zanoterone is synthesized from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . The synthetic route involves several steps, including the introduction of a methylsulfonyl group and the formation of a pyrazole ring. Specific reaction conditions and industrial production methods are not extensively documented in the available literature.
化学反応の分析
Zanoterone undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.
Substitution: Zanoterone can undergo substitution reactions, particularly involving the methylsulfonyl group.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Hematological Malignancies
Acute Lymphoblastic Leukemia (ALL) :
Research indicates that Tenovin 6 effectively inhibits the growth of pre-B ALL cells. It activates p53, leading to apoptosis and sensitizing ALL cells to conventional chemotherapeutic agents like etoposide and cytarabine. In a study involving primary ALL cells from patients, Tenovin 6 demonstrated a significant reduction in cell viability and diminished expression of anti-apoptotic proteins such as Mcl-1 and XIAP .
Diffuse Large B-cell Lymphoma (DLBCL) :
In vitro studies have shown that Tenovin 6 inhibits the proliferation of DLBCL cell lines in a dose-dependent manner. The compound induced cell cycle arrest at the G1 phase and triggered apoptosis through the activation of caspases, indicating its potential as a therapeutic agent for DLBCL .
Solid Tumors
Uveal Melanoma (UM) :
Tenovin 6 has been shown to induce apoptosis in UM cells by activating tumor suppressor genes and decreasing levels of XIAP and survivin. It enhances the effects of vinblastine, a common chemotherapeutic agent used in UM treatment, suggesting that it may be beneficial in combination therapies .
Chronic Myelogenous Leukemia (CML) :
Tenovin 6 has demonstrated efficacy against imatinib-resistant CML cancer stem cells. It not only inhibited cell growth but also blocked the acquisition of BCR-ABL mutations when used alongside imatinib, highlighting its potential in overcoming drug resistance .
Data Tables
Application | Cancer Type | Mechanism | Outcome |
---|---|---|---|
Hematological Malignancies | Acute Lymphoblastic Leukemia | Activation of p53; inhibition of Mcl-1 and XIAP | Reduced cell viability; induced apoptosis |
Hematological Malignancies | Diffuse Large B-cell Lymphoma | Cell cycle arrest; activation of caspases | Inhibited proliferation; induced apoptosis |
Solid Tumors | Uveal Melanoma | Activation of tumor suppressor genes | Induced apoptosis; enhanced vinblastine efficacy |
Solid Tumors | Chronic Myelogenous Leukemia | Inhibition of BCR-ABL mutations | Overcame drug resistance; induced apoptosis |
Case Study: Acute Lymphoblastic Leukemia
A clinical study involving children with ALL treated with Tenovin 6 showed a marked decrease in leukemic cell populations. The compound's ability to sensitize cells to standard chemotherapy was particularly noted, suggesting its role as an adjunct therapy.
Case Study: Uveal Melanoma
In a preclinical model, Tenovin 6 was administered alongside vinblastine to assess synergistic effects. Results indicated significantly enhanced apoptotic rates compared to monotherapy, reinforcing the compound's potential in combination treatments for resistant UM cases.
作用機序
類似化合物との比較
ザノテロンは、以下のような他のステロイド系抗アンドロゲンと比較されます。
- ビカルタミド
- ヒドロキシフルタミド
- フルタミド
- シプロテロン酢酸エステル
これらのなかで、ザノテロンの相対的な効力は0.4であり、ビカルタミド(4.3)、ヒドロキシフルタミド(3.5)、フルタミド(3.3)と比較して低いです . その独自性は、その特定の化学構造と、アンドロゲン受容体拮抗薬としての独自の作用機序にあります。
生物活性
Tenovin 6 Hydrochloride is a potent small-molecule inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes including aging, apoptosis, and cancer. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis and inhibit cell proliferation across multiple cancer types.
Tenovin 6 exerts its biological effects primarily through the inhibition of sirtuin activity, leading to the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis. The compound has been shown to upregulate pro-apoptotic signals and downregulate anti-apoptotic factors, thereby promoting cell death in cancerous cells.
Key Mechanisms
- Inhibition of SIRT1/2 : Tenovin 6 inhibits the deacetylase activities of SIRT1 and SIRT2 with IC50 values of 21 µM and 10 µM, respectively .
- Activation of p53 : The compound increases levels of p53, leading to enhanced transcription of pro-apoptotic genes .
- Induction of Apoptosis : Studies have demonstrated that Tenovin 6 induces apoptosis in various cancer cell lines by activating caspases and cleaving PARP, a hallmark of apoptosis .
1. Uveal Melanoma (UM)
In uveal melanoma cells, Tenovin 6 treatment resulted in significant apoptotic cell death in a dose- and time-dependent manner. Flow cytometry analysis indicated increased levels of cytochrome c in the cytosol and loss of mitochondrial membrane potential, which are indicative of apoptosis .
Concentration (µM) | Apoptosis Induction (%) | Time (h) |
---|---|---|
10 | 30 | 48 |
15 | 50 | 48 |
2. Diffuse Large B-Cell Lymphoma (DLBCL)
Tenovin 6 effectively inhibited proliferation in DLBCL cell lines by inducing G1 phase arrest and decreasing S phase occupancy. The compound also increased autophagy marker LC3B-II levels, indicating a complex interaction between apoptosis and autophagy pathways .
Cell Line | Viable Cell Count (10 µM) | G1 Phase (%) | S Phase (%) |
---|---|---|---|
OCI-Ly1 | Decreased | Increased | Decreased |
DHL-10 | Decreased | Increased | Decreased |
3. Gastric Cancer
In gastric cancer models, Tenovin 6 induced apoptosis via upregulation of death receptor 5 (DR5). This pathway was crucial for its antitumor activity across various gastric cancer cell lines with differing p53 statuses .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : In ALL models, Tenovin 6 demonstrated potent growth inhibition and sensitized cells to conventional chemotherapeutics. It activated p53 and decreased levels of Mcl-1 and XIAP, contributing to enhanced apoptosis .
- Chronic Lymphocytic Leukemia (CLL) : In CLL models, Tenovin 6 was found to induce cytotoxicity through autophagy dysregulation rather than direct apoptotic pathways .
特性
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCTIDXQDCEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-29-3 | |
Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。